Hexahydro-2,7(1H,3H)-naphthalenedione

Description

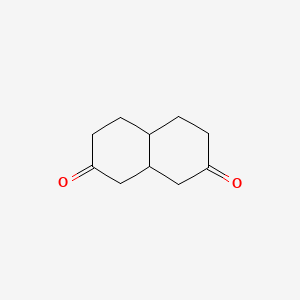

Hexahydro-2,7(1H,3H)-naphthalenedione (CAS: 1196-55-0), also referred to as hexahydronaphthalene-1,3(2H,4H)-dione, is a bicyclic organic compound characterized by a partially hydrogenated naphthalene core with two ketone groups at positions 2 and 7. Its molecular formula is C₁₀H₁₂O₂, and it exhibits a unique structural framework that influences its chemical reactivity and biological interactions . The compound is synthesized via regioselective C–H bond transformations and catalytic hydrogenation of naphthalene derivatives . Applications span organic synthesis, medicinal chemistry (e.g., antioxidant and enzyme modulation properties), and industrial uses in polymer production .

Properties

IUPAC Name |

1,3,4,4a,5,6,8,8a-octahydronaphthalene-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMMDPHTJGBKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337747 | |

| Record name | 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20917-92-4 | |

| Record name | 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Hexahydro-2,7(1H,3H)-naphthalenedione and related compounds:

Key Observations :

- Ketone Positioning: The dual ketones in this compound enhance its electrophilicity compared to mono-ketone analogs like HHNO and 1-tetralone .

- Substituent Effects : Methyl or propene groups (e.g., in 4a,8-dimethyl or (R)-7-(propene) derivatives) alter steric and electronic profiles, impacting biological target interactions .

- Aromaticity vs. Saturation: Fully aromatic naphthoquinones exhibit higher antioxidant activity but reduced stability under reductive conditions compared to hydrogenated analogs .

Antioxidant Activity Comparison :

- This compound : Moderate activity due to ketone-mediated redox cycling.

- 3,4-Dihydro-6,7-dihydroxy-naphthalenone: High activity (IC₅₀ ~10 μM in DPPH assay) attributed to hydroxyl groups .

- Naphthoquinones: Superior activity but prone to pro-oxidant effects under certain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.